![molecular formula C10H13NO3S2 B2677177 ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate CAS No. 956452-97-4](/img/structure/B2677177.png)
ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate
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Overview
Description
Ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate is a chemical compound with a molecular weight of 259.35 . Its IUPAC name is ethyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate 7-oxide .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3S2/c1-2-14-9(12)7-6-4-3-5-16(13)10(6)15-8(7)11/h2-5,11H2,1H3 .Chemical Reactions Analysis
The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen . Hydrazide was utilized as a synthon for the synthesis of the derivatives . Chloro-thieno[2,3-d]pyrimidine was synthesized and reacted with the hydrazine hydrate to afford the hydrazino derivative, which was used as a scaffold for getting the derivatives . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
The molecular weight of the compound is 259.35 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthesis of Triazines
This compound can be used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties; for example, they are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound could potentially be used to synthesize a variety of indole derivatives.
Synthesis of Pyridine Derivatives
A new method for the synthesis of previously unknown ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates was developed . This compound could potentially be used in the synthesis of these pyridine derivatives.
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . The compound could potentially be used to synthesize these indole derivatives, which could then be used as antiviral agents.
Apoptosis-Inducing Agents for Breast Cancer
The compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . These agents have shown significant antiproliferative potential with IC50 from 23.2 to 95.9 µM .
Synthesis of Thiazinone Derivatives
An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . This compound could potentially be used in the synthesis of these thiazinone derivatives.
Mechanism of Action
The compounds synthesized were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability .
Future Directions
properties
IUPAC Name |
ethyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S2/c1-2-14-9(12)7-6-4-3-5-16(13)10(6)15-8(7)11/h2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLGDXLIKPPCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCS2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate | |
CAS RN |
956452-97-4 |
Source
|
Record name | ethyl 6-amino-1-oxo-2H,3H,4H-1lambda4-thieno[2,3-b]thiopyran-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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